N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a morpholine ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) and a furan-2-yl group (a five-membered aromatic oxygen heterocycle).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-18(23-7-3-2-6-17(23)21-14)19(24)20-13-15(16-5-4-10-26-16)22-8-11-25-12-9-22/h2-7,10,15H,8-9,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNXMKVZMUJDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC=CO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Haloketones and 2-Aminopyridine
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is prepared by reacting 2-aminopyridine with ethyl bromopyruvate under reflux in ethanol. The α-haloketone undergoes nucleophilic substitution at the pyridine nitrogen, followed by intramolecular cyclization to form the imidazopyridine core.
Reaction Conditions
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
$$
\text{Ethyl ester} + \text{NaOH} \rightarrow \text{2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid} + \text{EtOH}
$$
Optimized Conditions
Synthesis of N-[2-(Furan-2-yl)-2-(Morpholin-4-yl)ethyl]amine
The amine side chain is constructed via reductive amination and Mannich reactions.
Reductive Amination of Furan-2-carbaldehyde and Morpholine
Furan-2-carbaldehyde reacts with morpholine in the presence of sodium cyanoborohydride to form 2-(furan-2-yl)-2-morpholinoacetaldehyde. Subsequent reduction with NaBH4 yields the primary amine:
$$
\text{Furan-2-carbaldehyde} + \text{Morpholine} \xrightarrow{\text{NaBH3CN}} \text{2-(Furan-2-yl)-2-morpholinoacetaldehyde} \xrightarrow{\text{NaBH4}} \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine}
$$
Key Parameters
Mannich Reaction Alternative
A one-pot Mannich reaction introduces the morpholine and furan groups simultaneously:
$$
\text{Formaldehyde} + \text{Morpholine} + \text{2-Furylethylamine} \rightarrow \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine}
$$
Conditions
Amide Coupling to Form the Target Compound
The carboxylic acid and amine are coupled using carbodiimide chemistry.
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride to generate the reactive acyl chloride:
$$
\text{2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid} + \text{SOCl2} \rightarrow \text{Acyl chloride} + \text{SO2} + \text{HCl}
$$
Conditions
Amide Bond Formation
The acyl chloride reacts with N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]amine in the presence of triethylamine:
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et3N}} \text{N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide}
$$
Optimized Protocol
- Solvent : Dry THF
- Base : Triethylamine (2 equiv)
- Temperature : 0°C → room temperature
- Yield : 75–80%
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Methodological Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidin-3-yl-Imidazo-pyridine Carboxamide Family
Several analogues share the 2-methylimidazo[1,2-a]pyridine-3-carboxamide backbone but differ in substituents and appended heterocycles. Key examples include:
Key Observations :
- The thiazolidinone-containing analogues ([1b], [1c]) exhibit lower synthetic yields (e.g., 46% for [1b]) compared to typical morpholine derivatives, likely due to the reactivity of the thiazolidinone ring during synthesis .
- The presence of electron-withdrawing groups (e.g., fluorine in [1b]) may enhance metabolic stability but reduce solubility, as indicated by higher melting points (172–176°C) .
- The target compound’s morpholine and furan substituents likely improve solubility and bioavailability compared to thiazolidinone derivatives, as morpholine is known to enhance water solubility in drug-like molecules .
Morpholine-Containing Analogues in Patent Literature
Morpholine is a common pharmacophore in kinase inhibitors and CNS-targeting agents. Examples from patent literature include:
Key Observations :
- The target compound’s morpholine group is directly linked to an ethyl-furan side chain, distinguishing it from morpholine-ethoxy derivatives (e.g., in EP 4 374 877 A2), which may exhibit different pharmacokinetic profiles due to increased hydrophilicity .
- Compounds with sulfonyl groups (e.g., methanesulfonyl in EP 2 402 347 A1) show enhanced target binding affinity but may suffer from higher toxicity, whereas the target compound’s furan moiety could offer a balance between potency and safety .
Structure-Activity Relationship (SAR) Trends
- Electron-Donating vs. Electron-Withdrawing Groups: Fluorophenyl ([1b]) and hydroxyphenyl ([1c]) substituents in thiazolidinone derivatives modulate electronic properties, influencing receptor binding. The target compound’s furan (electron-rich) and morpholine (polar) groups may favor interactions with hydrophobic and polar enzyme pockets, respectively .
- Heterocycle Size and Rigidity: Thiazolidinone (5-membered) vs.
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